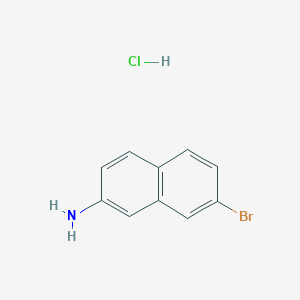
7-Bromonaphthalen-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromonaphthalen-2-amine;hydrochloride is a chemical compound belonging to the class of amines. It is characterized by the presence of a bromine atom attached to the 7th position of the naphthalene ring and an amino group at the 2nd position. This unique chemical structure makes it a promising candidate for various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromonaphthalen-2-amine typically involves the bromination of naphthalen-2-amine. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a temperature range of 0-25°C and stirring the mixture for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of 7-Bromonaphthalen-2-amine;hydrochloride involves large-scale bromination processes. The reaction is optimized for higher yields and purity by controlling the reaction parameters such as temperature, concentration of reactants, and reaction time. The product is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Bromonaphthalen-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium amide or organolithium compounds.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction Reactions: The compound can be reduced to form corresponding amines or hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas.
Common Reagents and Conditions
Substitution: Sodium amide in liquid ammonia at -33°C.
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at reflux temperature.
Major Products Formed
Substitution: Formation of derivatives like 7-alkylnaphthalen-2-amine.
Oxidation: Formation of 7-nitronaphthalen-2-amine.
Reduction: Formation of 7-aminonaphthalene.
Scientific Research Applications
7-Bromonaphthalen-2-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Bromonaphthalen-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-1,8-naphthyridin-2-amine
- 7-Bromo-1,5-naphthyridin-2-amine
- 7-Bromo-1,2,3,4-tetrahydro-2-naphthylamine
- 3-(Benzyloxy)-7-bromonaphthalen-2-amine
- 7-Bromo-2-methoxynaphthalen-1-amine
Uniqueness
7-Bromonaphthalen-2-amine;hydrochloride is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .
Properties
IUPAC Name |
7-bromonaphthalen-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.ClH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h1-6H,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLCAZARZOLMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2309461-50-3 |
Source


|
| Record name | 7-bromonaphthalen-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
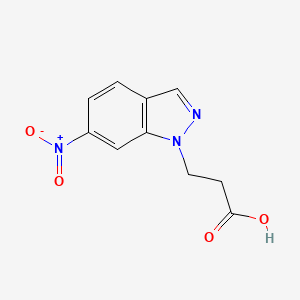
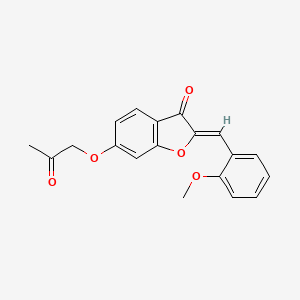
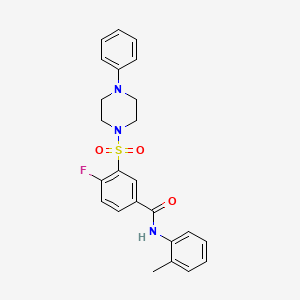
![N-[4-(2,3-Dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]but-2-ynamide](/img/structure/B2631572.png)
![(E)-2-phenyl-N-[3-(2-pyrazol-1-ylethoxy)phenyl]ethenesulfonamide](/img/structure/B2631575.png)
![Tert-butyl 3-{[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidine-1-carboxylate](/img/structure/B2631578.png)
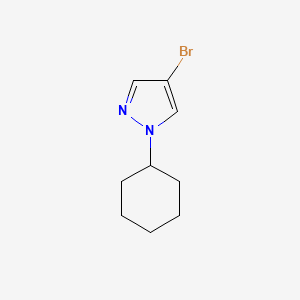
![N2-(benzo[d][1,3]dioxol-5-yl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine](/img/structure/B2631582.png)
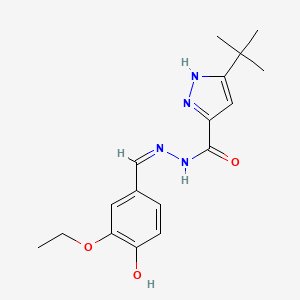
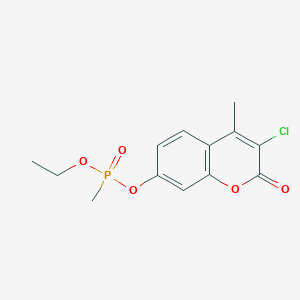
![3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B2631586.png)

![4-chloro-N-({5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2631590.png)
![4-{[1-(4-bromobenzoyl)piperidin-3-yl]oxy}pyridine](/img/structure/B2631591.png)
